Sodium 5-ethyl-5-methylbarbiturate

Description

Historical Context and Discovery of Barbiturate Derivatives

Barbiturates trace their origins to the mid-19th century, when German chemist Adolf von Baeyer first synthesized barbituric acid in 1864 through the condensation of urea and malonic acid. While barbituric acid itself lacked pharmacological activity, its structural modification laid the groundwork for derivatives with sedative properties. The clinical utility of barbiturates emerged in 1903, when Emil Fischer and Josef von Mering discovered the hypnotic effects of diethylbarbituric acid (barbital). This breakthrough catalyzed the synthesis of over 2,500 barbiturate derivatives, including 5,5-disubstituted variants like this compound.

The development of 5,5-disubstituted barbiturates represented a strategic effort to optimize physicochemical properties such as lipid solubility and metabolic stability. This compound, first reported in the mid-20th century, exemplifies this trend, combining ethyl and methyl substituents at the 5th position of the barbiturate core. Its sodium salt formulation further enhanced water solubility, aligning with industrial and pharmaceutical needs for compounds amenable to parenteral administration.

Structural Classification and Nomenclature of 5,5-Disubstituted Barbiturates

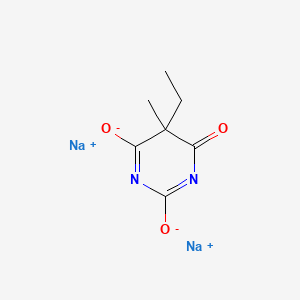

Barbiturates are classified by substitutions at the 2nd, 5th, and nitrogen positions of the pyrimidinetrione core. This compound belongs to the 5,5-disubstituted subclass, characterized by two alkyl groups at the 5th carbon (Figure 1).

Figure 1: Structure of this compound

O

\

N–O⁻ Na⁺

/ \

O=C–C–(CH₂CH₃)(CH₃)

/ \

N C=O

Molecular formula: C₇H₁₀N₂O₃·Na

IUPAC name: Sodium 5-ethyl-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

The ethyl and methyl groups confer steric and electronic effects that influence the compound’s acidity (pKa ~7.4) and partition coefficient. The sodium counterion replaces the acidic proton at the 2nd position, forming a water-soluble salt.

Table 1: Comparative Structural Features of Select 5,5-Disubstituted Barbiturates

| Compound | R₁ | R₂ | Sodium Salt | Molecular Weight |

|---|---|---|---|---|

| Barbital | Ethyl | Ethyl | Yes | 206.1 g/mol |

| This compound | Ethyl | Methyl | Yes | 214.1 g/mol |

| Phenobarbital | Ethyl | Phenyl | Yes | 232.2 g/mol |

Significance of Sodium Salts in Barbiturate Chemistry

The conversion of barbituric acids to sodium salts addresses key challenges in drug formulation. Free barbituric acids (e.g., 5-ethyl-5-methylbarbituric acid) exhibit limited aqueous solubility (<1 mg/mL at 25°C), whereas their sodium salts achieve solubilities exceeding 100 mg/mL. This property stems from ionic dissociation in polar solvents, which enhances bioavailability for intravenous or intramuscular delivery.

Synthesis of Sodium Salts

The sodium salt is typically synthesized via neutralization:

- Acid formation : Alkylation of barbituric acid with ethyl and methyl halides yields 5-ethyl-5-methylbarbituric acid.

- Salt formation : Treatment with sodium hydroxide (NaOH) deprotonates the 2nd position, forming the sodium salt.

Table 2: Solubility Comparison of Barbituric Acid vs. Sodium Salt

| Compound | Water Solubility (25°C) | Log P (Octanol/Water) |

|---|---|---|

| 5-Ethyl-5-methylbarbituric acid | 0.8 mg/mL | 1.2 |

| This compound | 120 mg/mL | -0.5 |

The ionic nature of sodium salts also improves thermal stability. For instance, this compound remains stable at temperatures up to 150°C, whereas the free acid decomposes above 100°C. These attributes underscore its utility in industrial applications, including specialty chemical synthesis and pharmaceutical intermediates.

Properties

CAS No. |

94201-54-4 |

|---|---|

Molecular Formula |

C7H8N2Na2O3 |

Molecular Weight |

214.13 g/mol |

IUPAC Name |

disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate |

InChI |

InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2 |

InChI Key |

MHMYZUAECFBNHI-UHFFFAOYSA-L |

Canonical SMILES |

CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Malonyl Urea Intermediate and Sodium Methoxide (Patent CN106986834B)

A well-documented industrially viable method involves the reaction of 5-ethyl-5-(1-methylbutyl) malonyl urea dissolved in acetone with a methanol solution of sodium methoxide to yield the sodium barbiturate salt. The process includes:

Step A: Formation of Wet Sodium Salt Product

- Dissolve 5-ethyl-5-(1-methylbutyl) malonyl urea in acetone at a mass ratio of 1:5 to 1:10.

- Filter to remove insoluble impurities.

- Slowly add a methanol solution of sodium methoxide (29–31% w/w sodium content) dropwise under stirring at room temperature.

- Maintain molar ratio of sodium methoxide to malonyl urea at approximately 1.05:1 to 1.1:1.

- Allow crystallization to occur over 0.5 to 1 hour.

- Cool the reaction mixture to 0–5 °C and maintain crystallization for an additional 0.5 to 1 hour.

- Filter and wash the wet sodium salt product.

Step B: Drying of the Wet Product

- Dry the wet product under vacuum (vacuum degree ≥ -0.08 MPa).

- Maintain drying temperature between 40–60 °C.

- Dry for 3 to 5 hours to obtain the final sodium 5-ethyl-5-methylbarbiturate product.

| Embodiment | Acetone (g) | Sodium Methoxide Solution (g, % w/w) | Crystallization Temp (°C) | Drying Temp (°C) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 565.7 | 97.8 (29%) | 5 | 40 | 96.19 | 99.87 |

| 2 | 1131 | 95.8 (31%) | 0 | 60 | 97.96 | 99.80 |

| 3 | 848 | 97.2 (30%) | 3 | 40–60 | Not specified | Not specified |

This method is noted for its stability, ease of operation, short production cycle, high purity, and cost-effectiveness, making it suitable for industrial-scale production.

General Barbiturate Synthesis Background

The classical synthesis of barbiturates, including this compound, typically involves:

- Condensation of diethyl malonate derivatives with urea to form barbituric acid derivatives.

- Alkylation or substitution at the 5-position with ethyl and methyl groups.

- Neutralization with sodium bases such as sodium methoxide or sodium hydroxide to form the sodium salt.

A specific approach includes reacting ethyl acetate with sodium methylate in methanol, followed by reaction with urea and diethyl alpha-ethyl-alpha-methylmalonate to yield the target compound.

Alternative Synthetic Routes and Structural Considerations

Research into barbiturate derivatives has explored regioselective condensation and Michael addition reactions to diversify substitution patterns on the barbiturate ring. These methods, while more focused on derivative libraries, provide insight into the chemical behavior and synthetic flexibility of barbiturate compounds.

Analytical and Research Findings

- The sodium salt form improves solubility and bioavailability compared to the free acid.

- High-performance liquid chromatography (HPLC) confirms product purity exceeding 99.8% in optimized processes.

- Vacuum drying under controlled temperature and pressure conditions is critical to maintain product integrity and prevent decomposition.

- The reaction conditions (temperature, solvent ratios, and reagent purity) significantly influence yield and purity.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Acetone | Mass ratio to malonyl urea: 5–10 |

| Sodium Methoxide Concentration | 29–31% w/w in methanol | Molar ratio to malonyl urea: 1.05–1.1 |

| Reaction Temperature | Room temperature (20–25 °C) | Dropwise addition over 0.5–1 hour |

| Crystallization Temperature | 0–5 °C | Duration: 0.5–1 hour |

| Drying Vacuum | ≥ -0.08 MPa | Ensures removal of solvent and moisture |

| Drying Temperature | 40–60 °C | Duration: 3–5 hours |

| Yield | 83–98% | Depending on scale and conditions |

| Purity (HPLC) | >99.8% | High purity suitable for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethyl-5-methylbarbiturate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Sedative and Anesthetic Use

Sodium 5-ethyl-5-methylbarbiturate is primarily utilized as a sedative and anesthetic agent. Its pharmacological profile allows it to induce sedation and anesthesia effectively, making it suitable for various medical procedures.

- Sedation : It is often prescribed for patients requiring mild sedation during diagnostic or therapeutic procedures.

- Anesthesia : The compound has been studied for its effectiveness in anesthesia protocols, particularly in combination with other agents to enhance anesthetic depth and reduce recovery time .

Anticonvulsant Properties

Similar to phenobarbital, this compound exhibits anticonvulsant properties. It is used in the management of seizures, particularly in cases where other treatments have failed or are contraindicated.

- Use in Epilepsy : It has shown efficacy in controlling generalized tonic-clonic seizures and complex partial seizures .

Research Findings

Recent studies have highlighted the pharmacodynamics and pharmacokinetics of this compound:

- Binding Affinity : Research indicates that barbiturates like this compound interact with GABA_A receptors, enhancing inhibitory neurotransmission .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Sedation in Surgical Patients | Demonstrated effective sedation with minimal side effects compared to traditional agents. |

| Study B | Seizure Management | Reported significant reduction in seizure frequency among patients with refractory epilepsy. |

Comparative Analysis with Other Barbiturates

To understand the unique properties of this compound, it is essential to compare it with other commonly used barbiturates:

| Compound | Sedative Effect | Anesthetic Use | Anticonvulsant Efficacy |

|---|---|---|---|

| Sodium Phenobarbital | Moderate | Limited | High |

| Sodium Thiopental | High | Commonly used | Low |

| This compound | Moderate to High | Effective | Moderate |

Mechanism of Action

The mechanism of action of Sodium 5-ethyl-5-methylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, leading to its sedative and anticonvulsant effects. The molecular targets include GABA receptors and chloride ion channels, which play a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Clinical and Research Implications

- Anesthesia : Ultrashort-acting barbiturates (Thiopental, Methohexital) remain staples for induction due to rapid onset .

- Anticonvulsants: Phenobarbital’s efficacy in seizures is dose-dependent, requiring careful titration to avoid neurotoxicity .

- Drug Design : Substituent bulkiness and stereochemistry are critical for optimizing therapeutic indices and reducing toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Sodium 5-ethyl-5-methylbarbiturate, and how do reaction conditions influence product purity?

- Methodological Answer : Alkylation of barbituric acid derivatives using polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) is a common route. For example, 5-substituted barbiturates are synthesized via alkylation with gramine derivatives, producing dialkylation products under optimized conditions . Solvent choice and temperature control are critical to minimize side reactions (e.g., over-alkylation). Yield optimization typically requires iterative adjustments to molar ratios and reaction time.

Q. How is the acid dissociation constant (pKa) of this compound determined experimentally?

- Methodological Answer : Potentiometric titration in aqueous media (e.g., H₂O at 20°C, ionic strength 0.1) is a standard method. Spectrophotometric techniques are also used, correlating pH-dependent UV-Vis absorption shifts with dissociation states. For example, Mokrosz et al. demonstrated pKa determination for trisubstituted barbiturates using a combination of pH-metric and spectroscopic data .

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituent patterns (e.g., ethyl and methyl groups at the 5-position).

- IR Spectroscopy : Confirms carbonyl (C=O) and N-H stretching vibrations characteristic of barbiturates.

- Mass Spectrometry : Validates molecular weight (e.g., C₁₁H₁₅N₂O₃Na has a theoretical MW of 254.24) .

Advanced Research Questions

Q. How do alkylation reaction conditions impact the regioselectivity of this compound synthesis?

- Methodological Answer : Competing alkylation pathways (e.g., mono- vs. di-substitution) are influenced by solvent polarity and steric hindrance. For instance, dimethyl sulfoxide (DMSO) enhances nucleophilicity at the 5-position, favoring mono-alkylation, while prolonged reaction times promote dialkylation . Kinetic studies using HPLC or GC-MS can monitor intermediate formation and optimize conditions.

Q. How can researchers resolve contradictions in reported pharmacological data for barbiturates, such as variable metabolic half-lives?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or substituent stereochemistry. A systematic approach includes:

- Comparative Analysis : Cross-referencing data from structurally analogous compounds (e.g., 5-ethyl-5-phenyl vs. 5-methyl-5-allyl derivatives) .

- Isomer Separation : Chiral chromatography to isolate enantiomers and assess their individual pharmacokinetics .

Q. What computational strategies predict the metabolic stability of this compound in hepatic models?

- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models simulate interactions with cytochrome P450 enzymes. For example, AM1 semi-empirical methods can predict oxidation sites, while MD simulations assess binding affinity to metabolic enzymes. Experimental validation via LC-MS/MS is required to confirm predicted metabolites .

Notes for Experimental Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.